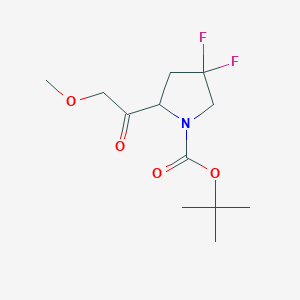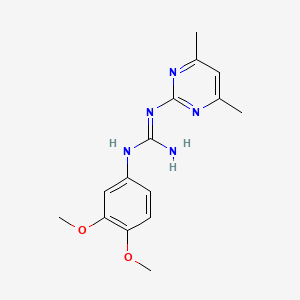
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (DMPPG) is a small molecule compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the mechanism of action of various drugs and compounds. It has also been used to study the effects of various environmental factors on biochemistry and physiology. In addition, it has been used in the development of novel drugs and compounds, and in the study of various diseases and conditions.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, resulting in the activation of a signaling cascade and the subsequent production of various biochemical and physiological effects. It is also believed to interact with a variety of other proteins and enzymes, resulting in the production of various effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C, resulting in the production of various second messengers, such as cAMP and IP3. It has also been found to increase the activity of certain receptors, such as the dopamine receptor, resulting in the production of various biochemical and physiological effects. In addition, it has been found to increase the activity of various ion channels, such as the calcium channel, resulting in the production of various biochemical and physiological effects.
実験室実験の利点と制限
The use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and has a wide range of applications in scientific research. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water soluble, meaning it must be dissolved in a solvent such as dimethyl sulfoxide before use. In addition, it has a relatively short shelf life, meaning it must be stored properly and used within a certain amount of time.
将来の方向性
There are a number of potential future directions for research involving N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. One potential direction is the development of novel drugs and compounds that utilize N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a building block. Another potential direction is the use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in the study of various diseases and conditions. In addition, further research could be conducted to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and its biochemical and physiological effects. Finally, further research could be conducted to better understand the advantages and limitations of using N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments.
合成法
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized in a variety of ways, including the use of a Grignard reaction, a reaction between an aldehyde or ketone and a primary or secondary amine, or a reaction between a carboxylic acid and an amine. The Grignard reaction is the most commonly used method for synthesizing N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and involves the reaction of 3,4-dimethoxyphenylmagnesium bromide and 4,6-dimethylpyrimidine-2-ylamine in the presence of a base. This reaction yields the desired compound in high yields.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNDCVZHQYAEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

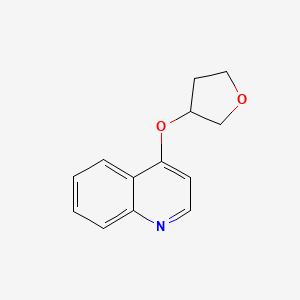
![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
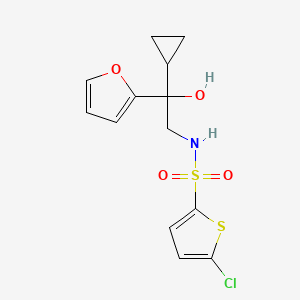
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)
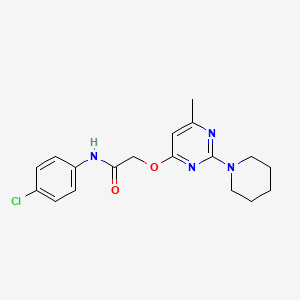

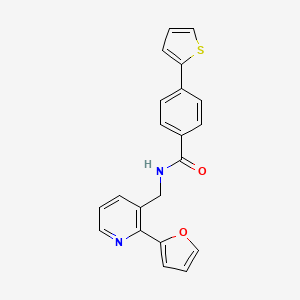
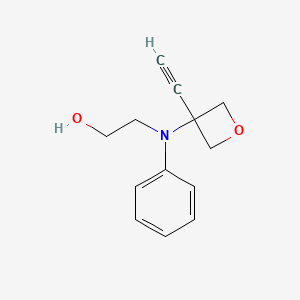
![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
